molecular formula C30H54O B1623175 2,4,6-Trioctylphenol CAS No. 54773-21-6

2,4,6-Trioctylphenol

Cat. No.: B1623175
CAS No.: 54773-21-6
M. Wt: 430.7 g/mol
InChI Key: TXLUGDNIWJVCEX-UHFFFAOYSA-N
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Description

2,4,6-Trioctylphenol is a trialkyl-substituted phenol derivative featuring three octyl (-C₈H₁₇) groups at the 2, 4, and 6 positions of the phenolic ring. The bulky octyl substituents create significant steric hindrance, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2,4,6-trioctylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54O/c1-4-7-10-13-16-19-22-27-25-28(23-20-17-14-11-8-5-2)30(31)29(26-27)24-21-18-15-12-9-6-3/h25-26,31H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLUGDNIWJVCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C(=C1)CCCCCCCC)O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203237
Record name 2,4,6-Trioctylphenol
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Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54773-21-6
Record name 2,4,6-Trioctylphenol
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URL https://commonchemistry.cas.org/detail?cas_rn=54773-21-6
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Record name 2,4,6-Trioctylphenol
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Record name 2,4,6-Trioctylphenol
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Record name 2,4,6-trioctylphenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trioctylphenol can be synthesized through the alkylation of phenol with octyl halides in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution at the 2, 4, and 6 positions. The reaction can be represented as follows:

C6H5OH+3C8H17XC6H2(C8H17)3OH+3HXC_6H_5OH + 3C_8H_{17}X \rightarrow C_6H_2(C_8H_{17})_3OH + 3HX C6​H5​OH+3C8​H17​X→C6​H2​(C8​H17​)3​OH+3HX

where (X) represents a halide group such as chlorine or bromine.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as aluminum chloride can enhance the reaction rate and selectivity. The product is then purified through distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trioctylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The octyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of 2,4,6-trioctylbenzoquinone.

    Reduction: Formation of 2,4,6-trioctylcyclohexanol.

    Substitution: Formation of various substituted phenols depending on the substituent used.

Scientific Research Applications

2,4,6-Trioctylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized as an additive in lubricants, plasticizers, and surfactants due to its hydrophobic nature and chemical stability.

Mechanism of Action

The mechanism of action of 2,4,6-Trioctylphenol involves its interaction with cellular membranes and proteins. The hydrophobic octyl groups allow the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the phenolic group can interact with various enzymes and receptors, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Properties of Tri-Substituted Phenolic Compounds

Compound Substituents Key Properties Applications References
This compound Three octyl (-C₈H₁₇) High hydrophobicity, steric hindrance Polymer additives, surfactants Inferred
2,4,6-Trimethylphenol Three methyl (-CH₃) Volatile, moderate reactivity Polymerization initiators
2,4,6-Tri-tert-butylphenol Three tert-butyl (-C(CH₃)₃) Antioxidant, high thermal stability Antioxidant in plastics, fuels
2,4,6-Tribromophenol Three bromine (-Br) Flame retardant, electrophilic reactivity Flame retardants, biocides
2,4,6-Tris(dimethylaminomethyl)phenol Three dimethylaminomethyl (-CH₂N(CH₃)₂) Basic, catalytic activity Epoxy curing agents, catalysis
2,4,6-Tris(1-phenylethyl)phenol Three 1-phenylethyl (-CH₂CH(C₆H₅)) Antioxidant, radical scavenging Stabilizers in lubricants, plastics

Critical Analysis

Hydrophobicity and Solubility: The octyl chains in this compound enhance lipophilicity compared to shorter alkyl chains (e.g., methyl in 2,4,6-Trimethylphenol) . This property makes it suitable for non-polar matrices, such as polymer blends or oil-based surfactants. In contrast, 2,4,6-Tris(dimethylaminomethyl)phenol exhibits water solubility due to its polar tertiary amine groups, enabling applications in aqueous catalytic systems .

Thermal Stability and Antioxidant Behavior: 2,4,6-Tri-tert-butylphenol’s bulky tert-butyl groups provide exceptional thermal stability, making it a preferred antioxidant in high-temperature applications (e.g., engine oils) . this compound’s longer alkyl chains may offer similar stabilization but with reduced volatility compared to methyl-substituted analogs.

Reactivity and Functionalization: Brominated analogs like 2,4,6-Tribromophenol undergo electrophilic substitution more readily due to bromine’s electron-withdrawing effects, whereas alkyl-substituted phenols (e.g., this compound) are less reactive . Functionalized derivatives (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol) exhibit catalytic activity in epoxy resin curing, a trait absent in non-polar alkylphenols .

Biological and Environmental Impact: Halogenated phenols (e.g., 2,4,6-Trichlorophenol) are associated with environmental persistence and toxicity, whereas alkylphenols like this compound may pose lower ecological risks but require further biodegradability studies .

Biological Activity

2,4,6-Trioctylphenol (TOP) is an organic compound belonging to the phenolic group, characterized by three octyl groups attached to the phenolic ring. This compound has garnered attention due to its potential biological activities and implications for human health and environmental safety. This article reviews the biological activity of this compound, focusing on its endocrine-disrupting properties, metabolic pathways, and toxicological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C24H38O
  • Molecular Weight : 362.57 g/mol

The presence of long alkyl chains enhances its lipophilicity, leading to bioaccumulation in biological systems.

Endocrine Disruption

This compound is recognized as a potent endocrine disruptor. It interacts with various hormone receptors and alters hormonal signaling pathways. Notably:

  • Thyroid Hormone Disruption : TOP binds to transthyretin (TTR), inhibiting thyroid hormone transport and disrupting thyroid function. Studies indicate that it can inhibit sulfotransferase and deiodinase activities in human liver fractions and placental cell lines .
  • Aryl Hydrocarbon Receptor Activation : Research indicates that TOP can activate the aryl hydrocarbon receptor (AhR), leading to altered gene expression associated with metabolic processes .

Toxicological Effects

The toxicological profile of this compound has been extensively studied across various organisms:

  • In Vitro Studies : TOP exposure has been linked to cytotoxicity in human cell lines. It induces oxidative stress and apoptosis in liver cells .
  • In Vivo Studies : Animal studies demonstrate that exposure to TOP results in reproductive and developmental toxicity. For example, exposure in rats has shown significant alterations in reproductive hormone levels and impaired fertility outcomes .

Metabolic Pathways

The biotransformation of this compound involves several metabolic pathways:

  • Phase I Metabolism : Initial oxidation reactions occur primarily in the liver, leading to the formation of hydroxylated metabolites.
  • Phase II Metabolism : Conjugation reactions such as glucuronidation or sulfation further detoxify these metabolites for excretion .

Case Study 1: Aquatic Toxicity

A study focused on the aquatic toxicity of this compound highlighted its detrimental effects on marine organisms. The compound was found to accumulate in fish tissues at concentrations that disrupted endocrine functions and led to reproductive failures .

Case Study 2: Human Health Impact

Research examining human exposure through consumer products revealed significant levels of TOP in indoor dust samples. The study correlated higher concentrations with adverse health outcomes, including hormonal imbalances and increased risk of developmental disorders among children .

Data Table: Biological Effects of this compound

Biological ActivityObserved EffectsReference
Endocrine DisruptionInhibition of thyroid hormone transport
CytotoxicityInduction of oxidative stress in liver cells
Reproductive ToxicityImpaired fertility in animal models
Aquatic ToxicityAccumulation in fish leading to reproductive failure

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